molecular formula C8H10NNaO5S B8811216 Sodium 1,1-dioxopenicillanate

Sodium 1,1-dioxopenicillanate

Cat. No. B8811216
M. Wt: 255.23 g/mol
InChI Key: NKZMPZCWBSWAOX-UHFFFAOYSA-M
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Description

Sodium 1,1-dioxopenicillanate is a useful research compound. Its molecular formula is C8H10NNaO5S and its molecular weight is 255.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 1,1-dioxopenicillanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1,1-dioxopenicillanate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Sodium 1,1-dioxopenicillanate

Molecular Formula

C8H10NNaO5S

Molecular Weight

255.23 g/mol

IUPAC Name

sodium;3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

NKZMPZCWBSWAOX-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 32.75 g. (0.14 mole) of penicillanic acid 1,1-dioxide in 450 ml. of ethyl acetate was added a solution of 25.7 g. of sodium 2-ethylhexanoate (0.155 mole) in 200 ml. of ethyl acetate. The resulting solution was stirred for 1 hour and then an additional 10% excess of sodium 2-ethylhexanoate in a small volume of ethyl acetate was added. Product immediately began to precipitate. Stirring was continued for 30 minutes and then the precipitate was removed by filtration. It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether. The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C., giving 36.8 g. of the title sodium salt, contaminated with a small amount of ethyl acetate. The ethyl acetate content was reduced by heating to 100° C. for 3 hours under vacuum. The IR spectrum of this final product (KBr disc) showed absorptions at 1786 and 1608 cm-1. The NMR spectrum (D2O) showed absorptions at 1.48 (s, 3H), 1.62 (s, 3H), 3.35 (d of d's, 1H, J1 =16 Hz, J2 =2 Hz), 3.70 (d of d's, 1H, J1 =16 Hz, J2 =4 Hz), 4.25 (s, 1H) and 5.03 (d of d's, 1H, J1 =4 Hz, J2 =2 Hz) ppm.
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